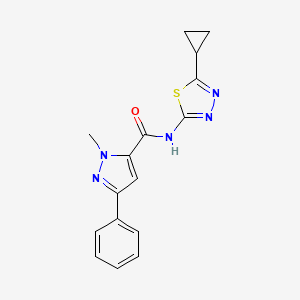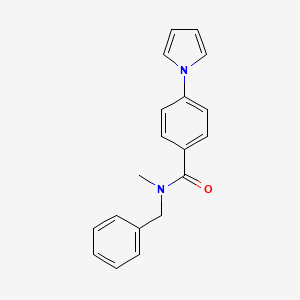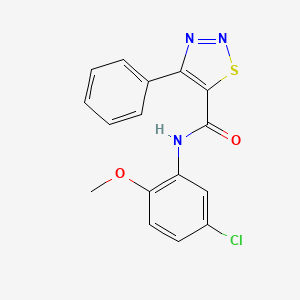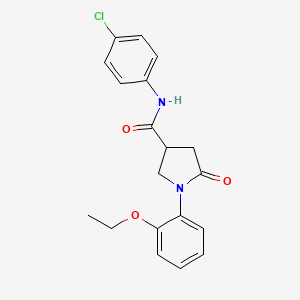![molecular formula C17H12ClN5O2 B10981311 7-chloro-4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide](/img/structure/B10981311.png)
7-chloro-4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-4-hydroxy-N-[([1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]quinoline-3-carboxamide is a complex organic compound that features a quinoline core substituted with a chloro and hydroxy group, and a triazolopyridine moiety attached via a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-hydroxy-N-[([1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]quinoline-3-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.
Chlorination and Hydroxylation: The quinoline core is then chlorinated using reagents like phosphorus oxychloride (POCl3) and subsequently hydroxylated using sodium hydroxide (NaOH) or other suitable bases.
Formation of the Triazolopyridine Moiety: The triazolopyridine moiety can be synthesized through cyclization reactions involving appropriate precursors such as 3-aminopyridine and hydrazine derivatives.
Coupling Reaction: The final step involves coupling the quinoline derivative with the triazolopyridine moiety using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group on the quinoline core can undergo oxidation to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology
In biological research, this compound can be used to study the interactions of quinoline and triazolopyridine derivatives with various biological targets, including enzymes and receptors.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties. The presence of the triazolopyridine moiety is known to enhance the biological activity of such compounds.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic, optical, or catalytic properties.
Mechanism of Action
The mechanism of action of 7-chloro-4-hydroxy-N-[([1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]quinoline-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the triazolopyridine moiety can bind to various enzymes, inhibiting their activity. This dual interaction can lead to the disruption of cellular processes, making it a potential candidate for anticancer and antimicrobial therapies.
Comparison with Similar Compounds
Similar Compounds
7-chloro-4-hydroxyquinoline-3-carboxylic acid: Similar quinoline core but lacks the triazolopyridine moiety.
4-hydroxy-7-chloroquinoline: Similar structure but lacks the carboxamide linkage and triazolopyridine moiety.
1,2,4-triazolo[4,3-a]pyridine derivatives: Similar triazolopyridine moiety but different core structures.
Uniqueness
The uniqueness of 7-chloro-4-hydroxy-N-[([1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]quinoline-3-carboxamide lies in its combined structural features, which provide a synergistic effect in its biological activity. The presence of both the quinoline and triazolopyridine moieties allows for multiple modes of action, enhancing its potential as a therapeutic agent.
Properties
Molecular Formula |
C17H12ClN5O2 |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
7-chloro-4-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H12ClN5O2/c18-10-4-5-11-13(7-10)19-8-12(16(11)24)17(25)20-9-15-22-21-14-3-1-2-6-23(14)15/h1-8H,9H2,(H,19,24)(H,20,25) |
InChI Key |
PFUJUKNSCRPBKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CNC(=O)C3=CNC4=C(C3=O)C=CC(=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B10981235.png)


![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methylbenzamide](/img/structure/B10981256.png)


![2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B10981266.png)
![ethyl 4-methyl-2-({[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B10981275.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B10981283.png)

![2-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide](/img/structure/B10981289.png)
![6-chloro-4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide](/img/structure/B10981296.png)
![4-{[5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10981300.png)
![methyl 2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B10981306.png)
